
1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (such as heat, light, etc.), and any changes it undergoes over time .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis and exploration of biological activities of chloromethylisoquinoline derivatives, including compounds structurally related to 1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride, have been a subject of scientific interest. Mikhailovskii et al. (2018) synthesized 1-chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines and evaluated their hydrochlorides for potential antiarrhythmic, anticonvulsant, and analgesic activities. They reported that water-soluble 1-chloromethylisoquinoline hydrochlorides exhibited significant antiarrhythmic activity and were also active against corazole-induced convulsions. The 1-dichloromethyl derivatives showed analgesic effects comparable to metamizole sodium, highlighting the potential therapeutic applications of these compounds (Mikhailovskii et al., 2018).
Antimicrobial and Antifungal Activities
Research by Surikova et al. (2015) focused on the synthesis of 3-substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles by replacing the chlorine atom in 1-chloromethylisoquinolines with a cyano group. The hydrochlorides of these synthesized compounds were tested for their antimicrobial and antifungal activities. They observed weak activities against Staphylococcus aureus, Escherichia coli, and Candida albicans, with the compound containing a 3-spiro-cyclopentyl radical showing the maximum activity. This work suggests that structural modifications in chloromethylisoquinoline derivatives can influence their antimicrobial properties, albeit with limited potency (Surikova et al., 2015).
Anticoagulant and Hemostatic Effects
A study by Mikhailovksii et al. (2008) synthesized 1-aroylmethyl- and 1-aryloxymethyl-3,4-dihydroisoquinolines and evaluated their effects on blood clotting. They reported that 1-aroylmethylisoquinolines exhibited a hemostatic effect, whereas 1-aryloxymethyl derivatives showed an anticoagulant effect. This indicates that chloromethylisoquinoline derivatives can be tailored to modulate blood coagulation properties, which could be valuable in therapeutic settings requiring hemostatic or anticoagulant interventions (Mikhailovksii et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(chloromethyl)-7-fluoro-3,4-dihydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN.ClH/c11-6-10-9-5-8(12)2-1-7(9)3-4-13-10;/h1-2,5H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKVMQIWPWPWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C1C=CC(=C2)F)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



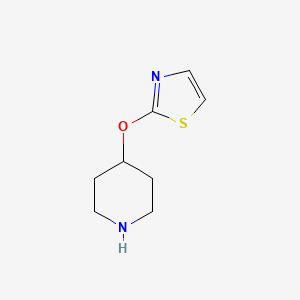



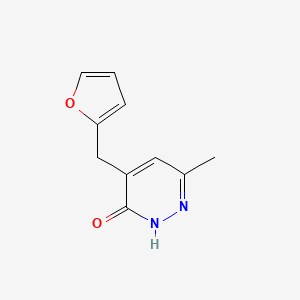
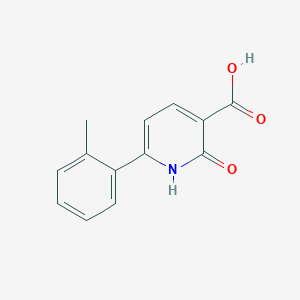


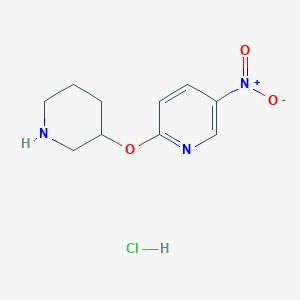
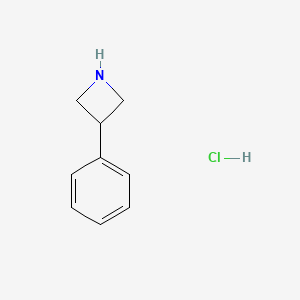



![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1452016.png)